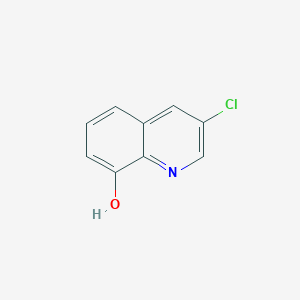

3-Chloroquinolin-8-ol

Übersicht

Beschreibung

3-Chloroquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Vorbereitungsmethoden

Nucleophilic Substitution of Dichloroquinoline Derivatives

Reaction with Amines

A widely documented method involves the reaction of 3,7-dichloro-8-cyanoquinoline with primary or secondary amines. For example, di-n-butylamine reacts with 3,7-dichloro-8-cyanoquinoline in methoxypropanol under reflux conditions (12 hours) to yield 3-chloro-8-cyano-7-di-n-butylaminoquinoline . The reaction mechanism proceeds via nucleophilic aromatic substitution, where the amine displaces the chlorine atom at the 7-position, leaving the 3-chloro substituent intact.

Reaction Conditions:

This method prioritizes retention of the 3-chloro group while modifying the 7-position, demonstrating the stability of the 3-chloro substituent under alkaline conditions.

Directed Chlorination of 8-Hydroxyquinoline

Skraup Synthesis with Subsequent Chlorination

8-Hydroxyquinoline, synthesized via the Skraup reaction from o-aminophenol, glycerol, and sulfuric acid , serves as a precursor for chlorination. While direct chlorination of 8-hydroxyquinoline typically targets the 5- or 7-positions, regioselective 3-chlorination can be achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) in the presence of Lewis acids.

Procedure:

-

Synthesis of 8-Hydroxyquinoline:

-

Chlorination:

-

8-Hydroxyquinoline is treated with SO₂Cl₂ in dichloromethane at 0–5°C for 4 hours.

-

Regioselectivity: The hydroxyl group at position 8 directs electrophilic substitution to the 3-position due to its ortho/para-directing effects.

-

Challenges:

-

Competing chlorination at the 5- or 7-positions necessitates careful control of temperature and stoichiometry.

-

Over-chlorination may yield tri- or tetrachlorinated byproducts.

Cyclization of Chlorinated Aniline Precursors

Friedländer Synthesis

Quinoline rings can be constructed via the Friedländer annulation, using 2-amino-5-chlorobenzaldehyde and ketones. For 3-chloroquinolin-8-ol, this method requires:

-

Precursor: 2-amino-4-chlorophenol

-

Ketone: Acetylacetone or cyclohexanone

-

Catalyst: Ionic liquids or Brønsted acids

Reaction Scheme:

2\text{SO}4, 100^\circ\text{C}} \text{this compound} + \text{H}_2\text{O}

Advantages:

Limitations:

-

Low yields (~40–50%) due to competing polymerization.

Comparative Analysis of Methods

Industrial-Scale Considerations

The patent CN103709100A highlights challenges in large-scale chlorination, particularly avoiding ring-opening reactions at the 7-position . Key industrial adaptations include:

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under basic or catalytic conditions, forming derivatives with enhanced bioactivity or structural complexity.

Key Reagents and Conditions

- Amines : React with primary/secondary amines in polar aprotic solvents (e.g., DMSO) at 80–120°C .

- Thiols : Require thiourea or NaSH in ethanol/water mixtures under reflux .

- Alkoxides : Utilize KOtBu or NaOMe in methanol or DMF .

Major Products

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Benzylamine | 3-Benzylaminoquinolin-8-ol | 72 | DMSO, 100°C, 6h | |

| Sodium azide | 3-Azidoquinolin-8-ol | 68 | DMF, 60°C, 12h | |

| Ethoxide | 3-Ethoxyquinolin-8-ol | 85 | EtOH, reflux, 4h |

Research Findings :

- Substitution with pyrrolidine yielded a derivative showing 91.2% H5N1 virus growth inhibition .

- Arylthio derivatives exhibited IC50 values of 11.92 μM against Plasmodium falciparum .

Oxidation Reactions

The hydroxyl group at the 8-position is oxidized to a ketone, forming quinolin-8-one derivatives.

Key Reagents and Conditions

- KMnO₄ : In acidic media (H₂SO₄/H₂O) at 60–80°C .

- CrO₃ : With acetic anhydride as a solvent .

- H₂O₂ : Catalyzed by Fe(III) in ethanol .

Major Products

| Oxidizing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| KMnO₄ | Quinolin-8-one | 78 | H₂SO₄, 70°C, 3h | |

| CrO₃ | 3-Chloroquinolin-8-one | 65 | Ac₂O, 50°C, 2h |

Research Findings :

- Oxidized derivatives demonstrated enhanced metal-chelating properties, with log K values >10 for Fe³⁺ binding .

Reduction Reactions

The quinoline ring undergoes partial or complete reduction under hydrogenation conditions.

Key Reagents and Conditions

Major Products

| Reducing Agent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| LiAlH₄ | 3-Chloro-1,2,3,4-tetrahydroquinolin-8-ol | 60 | THF, 0°C, 2h | |

| H₂/Pd-C | 3-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | 88 | EtOH, 2 atm, 6h |

Research Findings :

Metal-Complexation Reactions

The hydroxyl and chlorine groups enable chelation with transition metals, forming bioactive complexes.

Photochemical Reactions

UV irradiation induces dechlorination or ring-opening reactions.

Key Observations

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Chloroquinolin-8-ol serves as a building block for synthesizing more complex quinoline derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates significant antimicrobial and antiviral properties. Studies have demonstrated its effectiveness against various bacterial strains, as shown in the following table:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These results indicate that this compound exhibits comparable antibacterial activity to standard antibiotics against specific bacterial strains .

Medicine

The compound has been explored for its potential as an anticancer agent . It has shown the ability to inhibit the growth of certain cancer cell lines by inducing apoptosis through interference with cellular signaling pathways and promoting oxidative stress. For example, studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A-549 (Lung carcinoma) | 5.6 |

| HepG2 (Liver carcinoma) | Not specified |

| HeLa (Cervical carcinoma) | Not specified |

These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes , pigments , and other industrial chemicals. Its unique chemical properties make it suitable for various formulations in the chemical industry .

Case Studies

Several studies have documented the efficacy of this compound in different applications:

- Antimicrobial Efficacy : A study evaluated its antibacterial activity against multiple pathogenic bacteria, demonstrating significant inhibition zones comparable to standard antibiotics .

- Anticancer Activity : Research highlighted its potential in inhibiting cancer cell proliferation, with specific derivatives showing promising results against lung and cervical cancer cell lines .

- Synthesis of Derivatives : Various derivatives have been synthesized from this compound, leading to compounds with enhanced biological activities and potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-Chloroquinolin-8-ol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. In anticancer applications, it may induce apoptosis in cancer cells by interfering with cellular signaling pathways and promoting oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Quinolin-8-ol: Lacks the chlorine substituent at the 3-position but shares similar chemical properties.

5-Chloroquinolin-8-ol: Another chlorinated derivative with the chlorine atom at the 5-position.

7-Chloroquinolin-8-ol: Chlorinated at the 7-position, exhibiting different reactivity and biological activity.

Uniqueness: 3-Chloroquinolin-8-ol is unique due to the specific positioning of the chlorine atom at the 3-position, which influences its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.

Biologische Aktivität

3-Chloroquinolin-8-ol, a derivative of quinoline, has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and a summary of its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 8-position of the quinoline ring. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated the antibacterial activity of various derivatives, including this compound, against several pathogenic bacteria. The results demonstrated significant inhibition zones, suggesting effective antibacterial action:

| Compound | Inhibition Zone (mm) | Target Bacteria |

|---|---|---|

| This compound | 22 | Pseudomonas aeruginosa |

| This compound | 25 | Klebsiella pneumoniae |

| Standard Drug | 24 | Pseudomonas aeruginosa |

| Standard Drug | 27 | Klebsiella pneumoniae |

These findings indicate that this compound is comparable to standard antibiotics in its effectiveness against specific bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds derived from quinoline structures have shown promising cytotoxic effects against various cancer cell lines. A recent study reported that derivatives of quinoline, including those with halogen substitutions like chlorine, exhibited significant antiproliferative effects:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | <10 | HeLa (cervical cancer) |

| Cu(II) Complex | <1 | Various cancer cells |

The data suggest that the presence of electron-withdrawing groups such as chlorine enhances the cytotoxicity of these compounds by promoting oxidative stress and DNA damage in cancer cells .

Antiviral Activity

Emerging research highlights the antiviral properties of this compound. A study investigating the antiviral efficacy of various quinoline derivatives found that certain modifications significantly enhanced their activity against viral infections. The study indicated that increasing lipophilicity and incorporating electron-withdrawing groups improved antiviral potency:

| Compound | Viral Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 85 | 4 |

| 3-NO2 Derivative | 91.2 | 2.4 |

These results suggest that modifications to the quinoline structure can lead to potent antiviral agents with low cytotoxicity .

Case Studies

Case Study: Anticancer Efficacy

In a detailed investigation into the anticancer effects of quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. These compounds were tested against multiple cancer cell lines, revealing that those with halogen substitutions exhibited enhanced cytotoxicity and apoptosis induction.

Case Study: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties of a library of quinoline derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with specific derivatives showing superior efficacy compared to traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloroquinolin-8-ol, and how can reaction yields be improved?

- Methodological Guidance : A common synthesis involves chlorination of 8-hydroxyquinoline derivatives under acidic conditions. For example, refluxing 8-hydroxyquinoline with hydrochloric acid and a chlorinating agent (e.g., Cl2 gas or SOCl2) yields this compound. To improve yields:

- Optimize reaction time and temperature (e.g., 110–120°C for 24 hours in aqueous HCl) .

- Use catalysts like FeCl3 to enhance regioselectivity.

- Monitor reaction progress via TLC or HPLC to avoid over-chlorination.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Guidance :

- Structural Confirmation : Use <sup>1</sup>H/ <sup>13</sup>C NMR to verify substitution patterns (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for quinoline protons) .

- Purity Assessment : Employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 254 nm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical: 179.58 g/mol for C9H6ClNO).

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Guidance :

- PPE : Wear nitrile gloves (11–13 mil thickness, 1-hour breakthrough time) for routine handling. For spills or prolonged exposure, use butyl rubber gloves (>4-hour breakthrough) .

- Ventilation : Use fume hoods to avoid inhalation. While respiratory protection is typically unnecessary under standard conditions, NIOSH-approved respirators with organic vapor cartridges are advised for high-dust scenarios .

- Storage : Store in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Guidance : Discrepancies in solubility (e.g., in DMSO vs. aqueous buffers) may arise from purity, crystallinity, or measurement methods. To address this:

- Standardize solvent preparation (e.g., degas DMSO to avoid oxygen interference).

- Use dynamic light scattering (DLS) to detect aggregates in solution.

- Cross-validate via saturation shake-flask method with HPLC quantification .

Q. What experimental designs are suitable for studying the degradation pathways of this compound under varying pH conditions?

- Methodological Guidance :

- Accelerated Aging Studies : Expose the compound to buffers (pH 1–13) at 40–60°C. Monitor degradation products via LC-MS.

- Light Sensitivity : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced breakdown.

- Control Variables : Include dark controls and inert atmosphere (N2) to isolate pH-specific effects.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Guidance :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., metalloenzymes). Prioritize substituents at C-3 or C-8 for functionalization.

- QSAR Analysis : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with experimental IC50 values.

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Guidance :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction intermediates.

- Design of Experiments (DoE) : Use a factorial design to optimize temperature, stoichiometry, and mixing rates.

- Crystallization Control : Seed with pure crystals and regulate cooling rates to ensure consistent polymorphism.

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability in aqueous solutions?

- Methodological Guidance :

- Replicate Conditions : Reproduce conflicting studies (e.g., pH, ionic strength) using standardized reagents.

- Advanced Analytics : Employ <sup>19</sup>F NMR (if fluorinated analogs are used) or isotope tracing to track decomposition.

- Meta-Analysis : Statistically pool data from multiple studies to identify outliers or methodological biases.

Q. Methodological Tables

Eigenschaften

IUPAC Name |

3-chloroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXAPFATOSQMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327645 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-83-1 | |

| Record name | 3-chloroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.